
Chroman-2-carboxamide
概要
説明
Chroman-2-carboxamide (C2CA) is a synthetic compound with a wide range of applications in scientific research. It is a structural analogue of the naturally occurring compound pyrrolidine-2-carboxamide (P2CA). C2CA has been used in a variety of lab experiments, due to its ability to act as a ligand, enzyme inhibitor, and substrate. It has been used in studies of enzymatic kinetics, protein-protein interactions, and drug design. Furthermore, C2CA has been studied for its mechanism of action and its biochemical and physiological effects.
科学的研究の応用
Anti-Inflammatory Agents
Chroman-2-carboxamide derivatives have been synthesized and evaluated for their anti-inflammatory activities . These compounds were found to inhibit the TNF-α-induced ICAM-1 expression on human endothelial cells . The chain length of the amide moiety, branching of the side chain, and the presence of the substituents on the phenyl ring have significant effects on their inhibitory activities .
Medicinal Chemistry
Chroman-2-carboxamide is a significant scaffold in medicinal chemistry . It exhibits promising applications in numerous fields of medicinal chemistry, such as neurodegenerative diseases, cancer, and inflammation . The unique chemical structure of Chroman-2-carboxamide facilitates binding to various targets through hydrophobic interactions, pi-stacking, hydrogen bonding, and dipole-dipole interactions .
Synthesis of Functionalized Chroman Derivatives
Chroman-2-carboxamide is used in the synthesis of functionalized chroman derivatives . These derivatives include acyclic amidochromans, chromanyl esters, and chromanyl acrylates . The synthesis and functionalization of these compounds have advanced with innovative strategies .
Development of Anti-Coagulant Drugs
Several Chroman-2-carboxamide derivatives have been approved by the FDA for clinical usage . These include anticoagulant drugs such as warfarin, acenocoumarol, dicoumarol, and phenprocoumon .
Treatment of Vitiligo
Trioxsalen, a derivative of Chroman-2-carboxamide, is used for the treatment of vitiligo .
Treatment of Hemorrhoids
Esculin, another derivative of Chroman-2-carboxamide, is used in combination against hemorrhoids .
Synthesis of Chroman-2-ones
Chroman-2-carboxamide is used in the synthesis of functionalized chroman-2-ones . A highly enantio- and diastereoselective method for the synthesis of these compounds has been achieved .
Synthesis of Chromanes
Chroman-2-carboxamide is also used in the synthesis of chromanes . A method for the synthesis of these compounds has been achieved using an organocatalytic domino Michael/hemiacetalization reaction .
特性
IUPAC Name |
3,4-dihydro-2H-chromene-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c11-10(12)9-6-5-7-3-1-2-4-8(7)13-9/h1-4,9H,5-6H2,(H2,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFYJYAWBTFNDAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2OC1C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Chroman-2-carboxamide | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details











Q & A
Q1: What is the mechanism of action for Chroman-2-carboxamide derivatives against tuberculosis?
A1: While the exact mechanism is still under investigation, research suggests that certain Chroman-2-carboxamide derivatives exhibit anti-tubercular activity by inhibiting the enzyme tyrosine phosphatase PtpB in Mycobacterium tuberculosis. [] This enzyme plays a crucial role in the pathogen's virulence and survival within host cells. Specifically, compound N-((tert-butylcarbamoyl)(4-chlorophenyl)methyl)-6-fluoro-N-(3,4,5-trimethoxyphenyl)chroman-2-carboxamide (referred to as 5d in the study) showed promising inhibitory activity against PtpB in silico and demonstrated potent activity against Mycobacterium tuberculosis H37Rv in vitro. []
Q2: How does the structure of Chroman-2-carboxamide derivatives relate to their anti-tubercular activity?
A2: Structure-activity relationship (SAR) studies are crucial to understanding how modifications to the Chroman-2-carboxamide scaffold affect its biological activity. Research indicates that the presence of specific substituents, such as fluorine at the 6-position of the chroman ring and various aryl groups at the 4-position of the phenyl ring linked to the carboxamide nitrogen, can significantly impact the compound's interaction with the target enzyme PtpB and consequently its anti-tubercular activity. [] Further research is needed to fully elucidate the SAR and optimize the structure for enhanced potency and selectivity.
Q3: What are some of the analytical techniques used to characterize Chroman-2-carboxamide derivatives?
A3: Various analytical techniques are employed to characterize and study these compounds. Common methods include:
- Nuclear Magnetic Resonance (NMR) spectroscopy: This technique is used to determine the structure and purity of the synthesized compounds. Both ¹H and ¹³C NMR spectra provide valuable information about the arrangement of atoms within the molecule. [, ]
- Infrared (IR) spectroscopy: IR spectroscopy helps identify functional groups present in the molecule by analyzing their characteristic vibrational frequencies. []
- Mass spectrometry (MS): This technique is used to determine the molecular weight and fragmentation pattern of the compound, providing further confirmation of its identity. [, ]
- X-ray crystallography: This technique can be employed to determine the three-dimensional structure of the molecule when suitable crystals can be obtained, providing detailed insights into its geometry and potential interactions with biological targets. []
Q4: Have Chroman-2-carboxamide derivatives been investigated for applications beyond anti-tubercular activity?
A4: Yes, the Chroman-2-carboxamide scaffold has shown promise in other areas. For instance, researchers have explored the synthesis of novel 6-fluoro-4-piperidinyl-1,2-benzisoxazole amides and 6-fluoro-chroman-2-carboxamides for their potential antimicrobial activity. [] Additionally, derivatives of 6-hydroxy-7-methoxy-4-chromanone and chroman-2-carboxamides have been synthesized and evaluated for their antioxidant properties. [] These studies highlight the versatility of the Chroman-2-carboxamide scaffold as a starting point for developing new therapeutic agents with diverse biological activities.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-ethyl-4-[1-(phenylsulfonyl)ethyl]-1-[4-(trifluoromethoxy)phenyl]-1,3-dihydro-2H-imidazol-2-one](/img/structure/B2491396.png)
![6-Acetyl-2-(4-((4-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2491397.png)
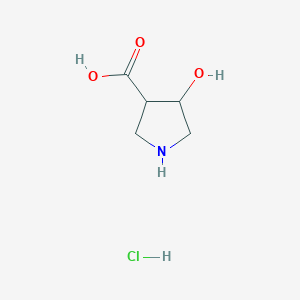
![[1,1'-biphenyl]-4-yl(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2491400.png)
![4-(4-ethylbenzyl)-1-((3-methoxybenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/no-structure.png)
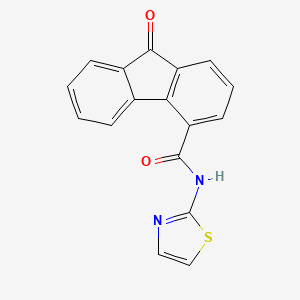
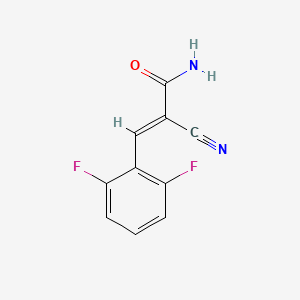
![3-(benzo[d][1,3]dioxol-5-ylmethyl)-N-(2-(cyclohex-1-en-1-yl)ethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide](/img/structure/B2491406.png)
![2-[3-(1H-pyrrol-1-yl)-2-thienyl]-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-1,3,4-oxadiazole](/img/structure/B2491409.png)
![2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(4-fluorobenzyl)acetamide](/img/structure/B2491410.png)
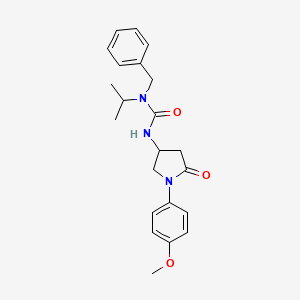
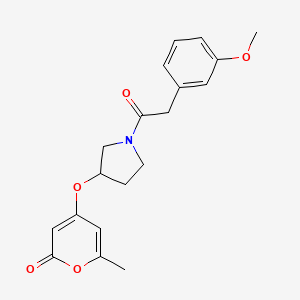
![3-benzyl-7-[(2-pyridin-2-ylethyl)amino]pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2491415.png)
![[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-methoxyphenyl]boronic acid](/img/structure/B2491417.png)